molecular formula C17H16F3NO2S B4152414 2-[(2-methoxyethyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide

2-[(2-methoxyethyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4152414
M. Wt: 355.4 g/mol
InChI Key: WUESLLIFIAERED-UHFFFAOYSA-N
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Description

2-[(2-methoxyethyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a 2-(trifluoromethyl)phenyl group and a 2-(2-methoxyethyl)thio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid derivatives with amines under appropriate conditions.

    Introduction of the 2-(trifluoromethyl)phenyl Group: This step involves the substitution of the benzamide core with a 2-(trifluoromethyl)phenyl group, which can be achieved through various coupling reactions.

    Addition of the 2-(2-methoxyethyl)thio Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyethyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(2-methoxyethyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyethyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(trifluoromethyl)phenyl]benzamide: Lacks the 2-(2-methoxyethyl)thio group.

    2-[(2-methoxyethyl)thio]benzamide: Lacks the 2-(trifluoromethyl)phenyl group.

    N-[2-(trifluoromethyl)phenyl]-2-(methylthio)benzamide: Contains a methylthio group instead of a 2-(2-methoxyethyl)thio group.

Uniqueness

2-[(2-methoxyethyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both the 2-(trifluoromethyl)phenyl group and the 2-(2-methoxyethyl)thio group

Properties

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2S/c1-23-10-11-24-15-9-5-2-6-12(15)16(22)21-14-8-4-3-7-13(14)17(18,19)20/h2-9H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUESLLIFIAERED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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